
1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea
Overview
Description
1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea is a synthetic organic compound with potential pharmacological activity. It belongs to the class of urea derivatives and features a thiazole ring, which is known for its diverse biological activities. The compound’s structure includes a phenethyl group, a benzyl group, and a thiazole moiety, making it a unique and versatile molecule in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea typically involves the reaction of 3-(thiazol-2-yl)benzylamine with phenethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The phenethyl and benzyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction may lead to the formation of amines .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds similar to 1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea have shown promising anticancer activity. For instance, studies have demonstrated that thiazole derivatives can inhibit cell proliferation in various cancer cell lines. Specific investigations into related urea derivatives have reported effective cytotoxicity against Jurkat, HeLa, and MCF-7 cells, suggesting potential for further development as anticancer agents .
Anti-inflammatory Effects
The anti-inflammatory properties of thiazole derivatives have been explored due to their ability to inhibit inflammatory mediators. Studies involving in vivo and in vitro models have shown that these compounds can significantly reduce inflammation, highlighting their therapeutic potential in treating inflammatory diseases .
Antioxidant Activities
this compound has also been studied for its antioxidant properties. Research indicates that these compounds can effectively scavenge free radicals and protect against oxidative stress-related diseases. This property is crucial for developing treatments for conditions exacerbated by oxidative damage.
Biological Research
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Studies on similar urea derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action often involves the inhibition of bacterial enzymes, such as urease .
Industrial Applications
Synthesis of Complex Molecules
In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for the development of new compounds with enhanced biological activities or novel properties.
Case Studies
Mechanism of Action
The mechanism of action of 1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed pharmacological effects. For instance, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
- 1-Phenethyl-3-(3-(thiazol-2-yl)phenyl)urea
- 1-Phenethyl-3-(4-(thiazol-2-yl)benzyl)urea
- 1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)thiourea
Comparison: 1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea is unique due to its specific substitution pattern and the presence of both phenethyl and benzyl groups. This structural arrangement may confer distinct biological activities and pharmacokinetic properties compared to its analogs. For example, the presence of the thiazole ring in different positions can significantly affect the compound’s binding affinity to its molecular targets .
Biological Activity
1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea is a synthetic organic compound characterized by its unique structure, which combines a phenethyl group, a thiazole ring, and a urea moiety. This compound has garnered significant interest due to its potential biological activities, particularly in pharmacology. The molecular formula is CHNS, indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms.
Synthesis
The synthesis of this compound typically involves the reaction of phenethylamine with isocyanates or urea derivatives under controlled conditions. The general reaction can be summarized as follows:
Specific conditions such as temperature, solvent choice, and catalysts may vary depending on the desired yield and purity of the final product.
Biological Activity Overview
Preliminary studies have indicated that compounds containing thiazole rings often exhibit various biological activities including antimicrobial, antifungal, and anticancer properties. The biological activity of this compound is being explored in several pharmacological contexts:
- Antimicrobial Activity : Thiazole derivatives have shown promising results against various bacterial strains. For example, derivatives similar to this compound have been reported to inhibit urease, an enzyme crucial for certain pathogenic bacteria .
- Hepatoprotective Properties : Research has suggested that thiazole derivatives may protect the liver from damage. Animal model studies indicate that these compounds can mitigate liver damage, highlighting their therapeutic potential in hepatoprotection .
- Anticancer Potential : Some studies have indicated that thiazole-containing compounds can exhibit anticancer properties by inhibiting specific cancer cell lines .
Molecular docking studies have provided insights into how this compound interacts with various biological targets. These studies suggest significant binding interactions with enzymes or receptors, which may lead to its observed biological effects. For instance, similar compounds have demonstrated strong binding affinities towards urease .
Comparative Biological Activity
To better understand the potential of this compound, a comparison with other related compounds is useful:
Compound Name | Structure | Biological Activity |
---|---|---|
1-Methyl-3-(thiazol-2-yl)urea | Thiazole substituted urea | Antimicrobial |
5-Methyl-thiazole derivatives | Various substitutions on thiazole | Antifungal |
Benzyl-thiazole derivatives | Benzene ring attached to thiazole | Anticancer |
This compound | Phenethyl and thiazole moieties | Diverse pharmacological effects |
The structural complexity of this compound may enhance its biological activity compared to simpler thiazole or urea derivatives.
Case Studies
Several studies have investigated the biological activities of thiazole derivatives similar to this compound:
- Antimicrobial Efficacy : In vitro studies have shown that certain urea derivatives exhibit significant growth inhibition against strains such as Acinetobacter baumannii, with some achieving up to 94.5% inhibition .
- Anticancer Studies : Compounds with structural similarities were tested against various cancer cell lines (e.g., HCT116, MCF7), demonstrating varying levels of antiproliferative activity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves coupling a substituted benzylamine with an isocyanate or via urea-forming reactions. For example:
- Route A : React 3-(thiazol-2-yl)benzylamine with phenethyl isocyanate in anhydrous toluene under reflux, using triethylamine to neutralize HCl byproducts .
- Route B : Alternative methods may employ azide intermediates (e.g., Curtius rearrangement) followed by amine coupling, as seen in analogous urea syntheses .
Optimization : Use factorial design to test variables like solvent polarity (toluene vs. CHCl₃), temperature (reflux vs. room temperature), and stoichiometry. Monitor purity via HPLC and crystallize residues from EtOH–AcOH mixtures (2:1) to enhance yield .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this urea derivative?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm connectivity, e.g., urea NH peaks (~6–8 ppm) and thiazole/aromatic proton signatures .
- X-ray Crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding in the urea moiety), as demonstrated for related thiadiazolylurea structures .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., ESI-MS for [M+H]⁺ ion). Cross-reference with computational simulations (DFT) to resolve ambiguities .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?
- Methodological Answer :
- Stability Assays : Conduct accelerated degradation studies in buffers (pH 1–13) and at elevated temperatures (e.g., 40–80°C). Monitor via HPLC for decomposition products (e.g., hydrolysis of the urea bond).
- Handling Recommendations : Store in inert atmospheres at –20°C to prevent oxidation of the thiazole ring. Use anhydrous solvents during synthesis to avoid side reactions .
Advanced Research Questions
Q. How can computational methods like DFT or molecular docking predict the compound’s reactivity and biological interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites on the thiazole and urea moieties. Predict regioselectivity in reactions (e.g., electrophilic substitution on the benzyl group) .
- Molecular Docking : Screen against protein targets (e.g., kinases or receptors) using software like AutoDock Vina. Validate with MD simulations to assess binding stability .
Q. What strategies resolve contradictions in biological activity data across studies involving thiazole-urea hybrids?
- Methodological Answer :
- Source Analysis : Compare synthetic routes (e.g., purity from crystallization vs. column chromatography) and characterization rigor (e.g., NMR vs. single-crystal XRD). Impurities in Method A ( ) may skew bioactivity .
- Dose-Response Reevaluation : Re-test the compound in standardized assays (e.g., IC₅₀ in enzyme inhibition) with controls for solvent effects (e.g., DMSO concentration).
Q. How can factorial design optimize reaction parameters for scaled synthesis?
- Methodological Answer :
- Design Setup : Test factors like catalyst loading (e.g., triethylamine), solvent (toluene vs. DMF), and time. Use a 2³ factorial matrix to identify interactions.
- Response Variables : Track yield (gravimetry) and purity (HPLC area%). Apply ANOVA to determine significant factors. For example, reflux time may dominate over solvent choice .
Q. What challenges arise in establishing structure-activity relationships (SAR) for thiazole-containing ureas?
- Methodological Answer :
- Structural Variants : Synthesize analogs with substituents on the thiazole (e.g., methyl, nitro) or benzyl group. Use SPR (surface plasmon resonance) to quantify binding affinity changes.
- Data Integration : Correlate computational descriptors (e.g., logP, polar surface area) with bioassay results. Address outliers by revisiting synthetic protocols (e.g., residual solvents affecting assays) .
Properties
IUPAC Name |
1-(2-phenylethyl)-3-[[3-(1,3-thiazol-2-yl)phenyl]methyl]urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c23-19(21-10-9-15-5-2-1-3-6-15)22-14-16-7-4-8-17(13-16)18-20-11-12-24-18/h1-8,11-13H,9-10,14H2,(H2,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSUJNWEKWULPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCC2=CC(=CC=C2)C3=NC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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